molecular formula C10H10O4 B147503 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- CAS No. 154714-19-9

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

Cat. No.: B147503
CAS No.: 154714-19-9
M. Wt: 194.18 g/mol
InChI Key: GCOZFWFNEBPOJF-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is a chemical compound known for its unique structure and properties It is a derivative of benzodioxin, featuring a hydroxyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. This method allows for the direct synthesis of the compound at room temperature, followed by amidation with primary amines to yield salicylamides .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route involving salicylic acid and acetylenic esters provides a scalable approach for its production. The use of common reagents and mild reaction conditions makes this method suitable for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- involves its interaction with molecular targets such as enzymes. It is known to activate 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . The compound’s structure allows it to bind to the active site of the enzyme, modulating its activity and influencing downstream biological pathways.

Comparison with Similar Compounds

Uniqueness: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is unique due to its specific combination of functional groups and its ability to activate 5-lipoxygenase. This makes it particularly valuable in research focused on inflammation and related biological processes.

Properties

IUPAC Name

5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOZFWFNEBPOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453416
Record name 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154714-19-9
Record name 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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